KW
説明
Structural and Functional Basis of Heat Shock Protein 90 Inhibition
Heat shock protein 90 (HSP90) is a homodimeric molecular chaperone critical for the stability and activation of over 400 client proteins, many of which are oncogenic drivers. The protein comprises three domains:
- Amino-terminal domain (NTD) : Binds adenosine triphosphate (ATP) and serves as the primary target for inhibitors like KW-2478.
- Middle domain (MD) : Facilitates client protein binding and interacts with co-chaperones.
- Carboxy-terminal domain (CTD) : Mediates dimerization and contains a secondary nucleotide-binding site.
This compound-class inhibitors competitively bind the NTD’s ATP-binding pocket, preventing the conformational changes required for client protein maturation. This disruption forces the proteasomal degradation of oncogenic clients such as human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and serine/threonine-protein kinase (Akt).
Client Protein Networks and Oncogenic Dependencies
HSP90 client proteins are classified into functional categories that sustain tumorigenesis (Table 1):
| Client Protein Category | Examples | Role in Cancer |
|---|---|---|
| Receptor Tyrosine Kinases | HER2, EGFR | Proliferation, survival |
| Signal Transduction | Akt, Raf-1 | Apoptosis evasion |
| Transcriptional Regulators | Hypoxia-inducible factor 1α (HIF-1α), mutant p53 | Angiogenesis, genomic instability |
| Cell Cycle Regulators | Cyclin D, CDK4 | Uncontrolled proliferation |
Inhibition of HSP90 by this compound compounds destabilizes these clients, leading to tumor-specific apoptosis due to the heightened reliance of cancer cells on HSP90-mediated protein folding. For example, degradation of HER2 disrupts human epidermal growth factor receptor (HER) signaling in breast cancer, while Akt depletion impairs phosphatidylinositol 3-kinase (PI3K)/Akt pathway activation.
特性
IUPAC Name |
2-(2,6-diaminohexanoylamino)-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c18-8-4-3-6-13(19)16(22)21-15(17(23)24)9-11-10-20-14-7-2-1-5-12(11)14/h1-2,5,7,10,13,15,20H,3-4,6,8-9,18-19H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKIPWVMZANZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Overview
This compound-2189 is a potent antitumor agent structurally derived from the antibiotic duocarmycin B2. The preparation focuses on a three-step synthetic route that enables large-scale production with high purity and yield.
Synthetic Route and Key Steps
The synthesis of this compound-2189 involves the following critical steps:
One-pot Carbamoylation and Subsequent Reduction
Starting from duocarmycin B2, a one-pot process is employed to introduce a carbamoyl group followed by reduction. This step is designed to avoid isolation of unstable intermediates, improving efficiency and safety.Wagner−Meerwein Rearrangement
The methoxycarbonyl group undergoes a Wagner−Meerwein rearrangement to produce a key pyrrole intermediate. This rearrangement is crucial for constructing the active core of this compound-2189.Formation of the Hydrobromide Salt
The final step involves converting the intermediate into the hydrobromide salt form of this compound-2189, which enhances stability and facilitates handling.
Yield and Quality
- The process achieves an overall yield of approximately 55% from duocarmycin B2 at a commercial scale (~50 g).
- The strategy notably avoids isolation of unstable keto intermediates, thus ensuring high-quality hydroxy compound formation.
- Potential degradation compounds were identified and synthesized for comparison, confirming their absence in the final product, which underscores the purity of the synthesis.
Data Table: Key Reaction Parameters for this compound-2189 Synthesis
| Step | Reaction Type | Key Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Carbamoylation + Reduction | One-pot reaction | Hydroxy compound (4) | Not isolated separately | Avoids unstable keto intermediate (3a) |
| 2. Wagner−Meerwein Rearrangement | Rearrangement of methoxycarbonyl | Pyrrole compound (6) | High | Critical for active core construction |
| 3. Hydrobromide Salt Formation | Salt formation | This compound-2189 hydrobromide (2) | Final product | Enhances stability and purity |
| Overall | 55 | Commercial scale (~50 g) |
Research Findings
- The synthetic route was published in Organic Process Research & Development (1998) by Kinugawa et al., emphasizing the practical scalability and high-quality product formation.
- The approach represents a strategic improvement over previous methods by simplifying the process and increasing yield without compromising compound integrity.
Preparation of this compound-4490: A PDE4 Inhibitor
Overview
This compound-4490 is a selective phosphodiesterase 4 inhibitor with therapeutic potential. Its synthesis involves constructing a 1-arylcyclohexene core via a Diels−Alder reaction, followed by functional group transformations and resolution steps.
Synthetic Route and Key Steps
The preparation of this compound-4490 consists of seven steps, including:
Diels−Alder Reaction
Construction of the 1-arylcyclohexene intermediate is achieved through a Diels−Alder cycloaddition, a key step providing the molecular framework.Brønsted Acid-Promoted Hydrocyanation
This novel step introduces a cyano group under acidic conditions, enhancing the compound’s functionality.Crystallization-Induced Dynamic Resolution
This technique selectively produces the desired cis-isomer with high yield and purity, critical for biological activity.
Yield and Process Efficiency
- The entire synthesis is completed in seven steps with an overall yield of 37%.
- The process is designed to be practical and scalable for industrial production.
Data Table: Key Reaction Parameters for this compound-4490 Synthesis
| Step | Reaction Type | Key Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Diels−Alder Reaction | Cycloaddition | 1-Arylcyclohexene (9) | High | Forms core molecular framework |
| 2. Hydrocyanation | Brønsted acid-promoted addition | Nitrile intermediate | Moderate | Novel method for cyano group introduction |
| 3. Dynamic Resolution | Crystallization-induced resolution | cis-isomer (cis-8) | High | Selective production of active isomer |
| Overall | 37 | Seven-step process |
Research Findings
- Published by Yanagisawa et al. in Organic Process Research & Development (2010), this synthesis highlights improvements in selectivity and scalability.
- The use of dynamic resolution and acid-promoted hydrocyanation are notable innovations contributing to process efficiency.
Comparative Summary of this compound Compound Preparation Methods
| Feature | This compound-2189 (Antitumor Agent) | This compound-4490 (PDE4 Inhibitor) |
|---|---|---|
| Starting Material | Duocarmycin B2 | Precursors for arylcyclohexene core |
| Number of Steps | 3 | 7 |
| Overall Yield | 55% | 37% |
| Key Reactions | One-pot carbamoylation/reduction, Wagner−Meerwein rearrangement | Diels−Alder reaction, Brønsted acid hydrocyanation, dynamic resolution |
| Scale | Commercial scale (~50 g) | Scalable for industrial production |
| Purity Focus | Avoidance of unstable intermediates, degradation compounds analysis | Selective cis-isomer production |
化学反応の分析
Types of Reactions
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include indole derivatives, amines, and various substituted compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring is known to bind to various biological targets, influencing their activity. The compound may act as an inhibitor or activator, depending on the specific target and context. The pathways involved often include signal transduction and metabolic processes.
類似化合物との比較
Table 1: Structural and Physicochemical Properties of this compound and CFS
| Property | Kahweol (this compound) | Cafestol (CFS) |
|---|---|---|
| Molecular Formula | C₂₀H₂₆O₃ | C₂₀H₂₈O₃ |
| Molecular Weight (g/mol) | 314.42 | 316.44 |
| Hydroxyl Group Position | C-1 | C-13 |
| Log P (Octanol-Water) | 5.2* | 5.5* |
| Solubility | Lipophilic | Lipophilic |
*Estimated values based on structural analogs .
Mechanistic Insights
The differential activity of this compound and CFS may arise from their interaction with melanosomal transporters (e.g., Rab27a and MyoVa) or extracellular matrix proteins.
Q & A
Basic Research Questions
Q. How do I formulate a focused research question for studying KW that balances specificity and academic relevance?
- Methodological Answer : Begin by narrowing the scope using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific and societal priorities . Avoid broad terms (e.g., "investigate this compound's effects") and instead specify aspects like mechanistic pathways or structure-activity relationships. Use literature gaps to justify novelty, and ensure ethical compliance (e.g., data transparency) . Example: "How does this compound's halogen substitution pattern influence its binding affinity to Target X under physiological pH conditions?"
Q. What are key considerations in designing reproducible experiments for this compound?
- Methodological Answer :
- Controls : Include positive/negative controls for biological assays and solvent controls for solubility studies .
- Documentation : Report detailed synthesis protocols (e.g., reaction temperatures, purification methods) to enable replication .
- Instrumentation : Specify equipment models and calibration procedures (e.g., HPLC column type, NMR parameters) .
- Sample Size : Justify using power analysis to minimize Type I/II errors .
Q. How can I ensure data validity when characterizing this compound's physicochemical properties?
- Methodological Answer :
- Triangulation : Combine multiple techniques (e.g., NMR, mass spectrometry, X-ray crystallography) to confirm molecular identity .
- Replicates : Perform experiments in triplicate and report standard deviations for quantitative data (e.g., melting points, solubility) .
- Reference Standards : Compare results with established databases (e.g., PubChem, SciFinder) .
Advanced Research Questions
Q. How do I resolve contradictory data on this compound's pharmacological activity across studies?
- Methodological Answer :
- Variable Analysis : Compare experimental conditions (e.g., cell lines, assay protocols, this compound concentrations) to identify confounding factors .
- Meta-Analysis : Use tools like RevMan to aggregate data and assess heterogeneity .
- Mechanistic Replication : Repeat key experiments under standardized conditions (e.g., ISO guidelines) to isolate variables .
- Example Table :
| Study | Activity (IC₅₀) | Assay Type | Cell Line | pH |
|---|---|---|---|---|
| A | 10 nM | Fluorometric | HEK293 | 7.4 |
| B | 250 nM | Colorimetric | HeLa | 6.8 |
Contradictions may arise from assay sensitivity or cellular context .
Q. What advanced statistical methods are suitable for analyzing this compound's dose-response relationships?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
- ANOVA with Post Hoc Tests : Compare multiple dose groups while controlling for family-wise error rates .
- Machine Learning : Use random forests or neural networks to predict this compound's activity across chemical libraries .
Q. How can I integrate computational and experimental approaches to study this compound's mechanism of action?
- Methodological Answer :
- Molecular Docking : Validate hypotheses using tools like AutoDock Vina to simulate this compound-target interactions .
- MD Simulations : Analyze binding stability over time (e.g., 100-ns trajectories) .
- Experimental Cross-Validation : Test computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Data Management and Ethics
Q. How should I handle data ownership disputes in collaborative this compound research?
- Methodological Answer :
- Preemptive Agreements : Draft written agreements outlining data access, authorship order, and IP rights before starting the project .
- Repositories : Deposit raw data in public platforms (e.g., Zenodo, ChemRxiv) with embargo periods if needed .
Q. What ethical guidelines apply to in vivo studies involving this compound?
- Methodological Answer :
- Animal Welfare : Follow ARRIVE 2.0 guidelines for reporting and minimize sample sizes via robust experimental design .
- Conflict of Interest : Disclose funding sources (e.g., industry partnerships) that may bias interpretation .
Methodological Pitfalls to Avoid
- Overambitious Scope : Narrow questions like "How does this compound's logP affect blood-brain barrier penetration in murine models?" are preferable to vague inquiries .
- Ignoring Negative Data : Report non-significant results to avoid publication bias (e.g., failed synthesis attempts) .
- Inadequate Controls : Omission of solvent or temperature controls can invalidate conclusions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
